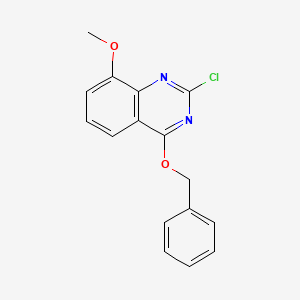

4-(Benzyloxy)-2-chloro-8-methoxyquinazoline

Description

Properties

Molecular Formula |

C16H13ClN2O2 |

|---|---|

Molecular Weight |

300.74 g/mol |

IUPAC Name |

2-chloro-8-methoxy-4-phenylmethoxyquinazoline |

InChI |

InChI=1S/C16H13ClN2O2/c1-20-13-9-5-8-12-14(13)18-16(17)19-15(12)21-10-11-6-3-2-4-7-11/h2-9H,10H2,1H3 |

InChI Key |

SYIWHALXLFBZNI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1N=C(N=C2OCC3=CC=CC=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Starting Materials

- 2,4-Dichloro-8-methoxyquinazoline or a closely related quinazoline intermediate serves as the initial scaffold.

- Benzyl alcohol is used as the nucleophile to introduce the benzyloxy group.

- Bases such as potassium carbonate or sodium hydride facilitate nucleophilic substitution.

- Organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are employed to dissolve reactants and provide an appropriate medium for reaction.

Benzyloxy Group Introduction via Nucleophilic Aromatic Substitution

The benzyloxy group is introduced through nucleophilic substitution of a chloro substituent on the quinazoline ring by benzyl alcohol. This reaction typically follows these conditions:

- Reaction Conditions: Heating at 80–100°C in DMF or DMSO.

- Base: Potassium carbonate or sodium hydride to deprotonate benzyl alcohol, enhancing its nucleophilicity.

- Mechanism: The nucleophilic oxygen of benzyl alkoxide attacks the electron-deficient aromatic carbon bearing the chloro substituent, displacing chloride ion and forming the benzyloxy ether linkage.

This step is highly regioselective, targeting the chloro substituent at position 4 or 6 depending on the starting material, but for 4-(Benzyloxy)-2-chloro-8-methoxyquinazoline, substitution occurs at position 4.

Methoxylation at Position 8

The methoxy substituent at position 8 can be introduced either by:

- Starting from a methoxylated quinazoline precursor, or

- Methylation of a hydroxyl group at position 8 using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

Representative Preparation Scheme

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| 1. Starting material: 2,4-dichloro-8-methoxyquinazoline | Commercially available or synthesized via cyclization of anthranilic acid derivatives with formamide derivatives | Quinazoline core with chloro substituents at positions 2 and 4, methoxy at 8 |

| 2. Nucleophilic substitution at position 4 | Benzyl alcohol, potassium carbonate, DMF, 80–100°C, 12–24 hours | Replacement of 4-chloro by benzyloxy group yielding 4-(Benzyloxy)-2-chloro-8-methoxyquinazoline |

| 3. Purification | Column chromatography or recrystallization | Pure target compound |

Analytical and Yield Data

- Yields: Reported yields for the nucleophilic substitution step range from 70% to 90%, depending on reaction time and temperature optimization.

- Purity: Typically >95% as confirmed by HPLC and NMR spectroscopy.

- Characterization: Confirmed by ^1H NMR, ^13C NMR, mass spectrometry, and elemental analysis.

Industrial Scale Considerations

- Scale-up involves optimization of solvent volumes, temperature control, and reaction times to maximize yield and minimize impurities.

- Continuous flow reactors may be employed for better heat and mass transfer.

- Automated purification systems improve reproducibility and throughput.

Comparative Analysis of Preparation Methods

| Method Aspect | Description | Advantages | Limitations |

|---|---|---|---|

| Nucleophilic substitution with benzyl alcohol in DMF | Direct substitution of chloro by benzyloxy group | High regioselectivity, good yield, straightforward | Requires elevated temperature, potential side reactions if conditions not optimized |

| Use of potassium carbonate as base | Mild base facilitating alkoxide formation | Readily available, inexpensive | May require longer reaction times |

| Use of sodium hydride as base | Strong base, efficient deprotonation | Faster reaction rates | Requires careful handling due to reactivity |

| Methoxylation via methyl iodide | Efficient methylation of hydroxyl groups | High conversion, simple workup | Methyl iodide is toxic and volatile |

Research Findings and Literature Correlation

- The preparation method aligns with protocols reported for structurally related quinazoline derivatives such as 6-(Benzyloxy)-4-chloro-7-methoxyquinazoline, where nucleophilic substitution of chloro groups with benzyl alcohol under basic conditions is standard practice.

- Structural analogues used as inhibitors in epigenetic enzyme research have been synthesized using similar two-step nucleophilic substitution sequences, confirming the robustness of this approach.

- Optimization of reaction conditions such as temperature, solvent choice, and base selection directly impacts the purity and yield of the target compound.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-8-methoxy-4-(phenylmethoxy)quinazoline undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding quinones.

Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Dechlorinated quinazoline.

Substitution: Amino or thiol-substituted quinazoline derivatives.

Scientific Research Applications

2-Chloro-8-methoxy-4-(phenylmethoxy)quinazoline has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anticancer, antibacterial, and antiviral properties.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Chloro-8-methoxy-4-(phenylmethoxy)quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups may enhance its binding affinity and selectivity towards these targets. For example, it may inhibit tyrosine kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of downstream signaling proteins .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The activity and stability of quinazoline derivatives are highly dependent on substituent positions and electronic properties. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison

Key Observations :

Substituent Position Sensitivity :

- The 2-chloro substituent in the target compound enhances electrophilicity at the 4-position, facilitating nucleophilic substitutions (e.g., with amines or thiazoles) . In contrast, 2,4-dichloro derivatives exhibit reduced activity due to steric hindrance and poor solubility .

- Methoxy groups at position 8 (as in the target compound) improve metabolic stability compared to 6- or 7-methoxy analogues .

Benzyloxy vs. Amine Substituents :

- The 4-benzyloxy group in the target compound provides moderate steric bulk, balancing solubility and receptor binding. Replacing benzyloxy with a benzylamine group (e.g., N-benzyl-2-chloro-8-methoxyquinazolin-4-amine) increases hydrogen-bonding capacity, enhancing kinase inhibitory activity .

Halogen Effects :

- Fluorine at position 8 (as in 4-chloro-8-fluoro-7-methoxyquinazoline) increases polarity and metabolic resistance compared to the target compound’s methoxy group .

Biological Activity

4-(Benzyloxy)-2-chloro-8-methoxyquinazoline is a compound within the quinazoline family, which has garnered attention for its potential biological activities, particularly in cancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.

- Molecular Formula : C16H15ClN2O2

- Molecular Weight : 302.75 g/mol

- IUPAC Name : 4-(benzyloxy)-2-chloro-8-methoxyquinazoline

4-(Benzyloxy)-2-chloro-8-methoxyquinazoline acts primarily by inhibiting key signaling pathways involved in cancer progression. Notably, it targets the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers. By disrupting the interaction between β-catenin and TCF4 (T-cell factor 4), the compound reduces the transcriptional activity of Wnt target genes, leading to decreased cell proliferation and increased apoptosis in cancer cells.

Anticancer Activity

Research has demonstrated that derivatives of quinazoline compounds, including 4-(benzyloxy)-2-chloro-8-methoxyquinazoline, exhibit significant cytotoxic effects against various cancer cell lines. A study evaluating similar quinazoline derivatives found that compounds targeting the β-catenin/TCF4 interaction showed IC50 values ranging from 5.64 μM to 23.18 μM against HCT116 and HepG2 cells .

Table 1: Cytotoxicity of Quinazoline Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound 18B | HCT116 | 8.50 ± 1.44 |

| Compound 18B | HepG2 | 23.18 ± 0.45 |

| Imatinib Mesylate | HCT116 | Comparable |

Induction of Apoptosis

The compound has been shown to induce apoptosis in cancer cells through the downregulation of critical proteins associated with survival and proliferation, such as c-MYC and Cyclin D1. This was evidenced by a significant reduction in TOP-luciferase activity and decreased expression levels of β-catenin and TCF4 proteins in treated cells .

Case Studies

Several studies have focused on the synthesis and evaluation of quinazoline derivatives for their anticancer properties:

- Study on β-catenin/TCF4 Interaction :

- Mechanistic Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.